![molecular formula C21H23N3O4 B7720383 N-(2-ethoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7720383.png)
N-(2-ethoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as EMB-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMB-6 belongs to the class of oxadiazole derivatives, and its unique chemical structure makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of EMB-6 is not yet fully understood. However, studies have suggested that EMB-6 may exert its cytotoxic effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, EMB-6 may also interfere with the function of microtubules, which are involved in cell division.
Biochemical and Physiological Effects:
EMB-6 has been shown to exhibit significant biochemical and physiological effects in various studies. For example, EMB-6 has been shown to induce a significant increase in the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, EMB-6 has been shown to induce a decrease in the levels of glutathione, a molecule that plays a key role in cellular antioxidant defense.
Vorteile Und Einschränkungen Für Laborexperimente
EMB-6 has several advantages for use in laboratory experiments. For example, it exhibits high solubility in various solvents, which makes it easy to prepare and use in experiments. Additionally, EMB-6 exhibits high stability under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to the use of EMB-6 in laboratory experiments. For example, EMB-6 exhibits low selectivity towards cancer cells, which can lead to toxic effects on normal cells.
Zukünftige Richtungen
There are several potential future directions for research on EMB-6. One area of research is in the development of more selective analogs of EMB-6 that exhibit higher selectivity towards cancer cells. Additionally, further studies are needed to fully elucidate the mechanism of action of EMB-6 and to identify potential drug targets. Finally, clinical trials are needed to determine the safety and efficacy of EMB-6 as a potential cancer treatment.
Synthesemethoden
The synthesis of EMB-6 involves the reaction between 2-ethoxybenzoic acid, 2-methoxybenzohydrazide, and 4-bromobutanoyl chloride in the presence of a base catalyst. The resulting compound is then subjected to a cyclization reaction using phosphorous oxychloride to form the final product, EMB-6.
Wissenschaftliche Forschungsanwendungen
EMB-6 has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that EMB-6 exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, EMB-6 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-27-18-12-7-5-10-16(18)22-19(25)13-8-14-20-23-21(24-28-20)15-9-4-6-11-17(15)26-2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBGVZUMWAJYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.